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Compound of Interest

3-(3-Chloro-phenyl)-2-methyl-
Compound Name:

propionic acid
CAS No.: 66735-00-0

Cat. No.: B2928441

Get Quote

CAS 66735-00-0 | Synthetic Protocols &
Pharmaceutical Utility

Part 1: Executive Summary

3-(3-Chlorophenyl)-2-methylpropionic acid (CAS 66735-00-0) is a specialized hydrocinnamic
acid derivative characterized by a meta-chloro substitution on the phenyl ring and an alpha-
methyl group on the propionic acid chain.[1] Unlike the more common "profen” class of non-
steroidal anti-inflammatory drugs (which are typically 2-arylpropionic acids), this compound
features a 3-aryl linkage, making it a pivotal scaffold in the synthesis of GABA analogues,
peptidomimetics, and metalloprotease inhibitors (e.g., neprilysin inhibitors).

This guide provides a rigorous technical analysis of its synthesis, physicochemical properties,
and application as a chiral building block in modern drug discovery.

Part 2: Chemical Profile & Identification[2]

Table 1: Physicochemical Specifications
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Specification

IUPAC Name

3-(3-Chlorophenyl)-2-methylpropanoic acid

Common Synonyms

-Methyl-3-chlorohydrocinnamic acid; 3-Chloro-

-methyl-benzenepropanoic acid

CAS Number 66735-00-0

Molecular Formula

Molecular Weight 198.65 g/mol

SMILES CC(CC1=CC(=CC=C1)CIl)C(=0)0O

Predicted LogP

2.9 — 3.2 (Lipophilic)

Predicted pKa

4.5 £ 0.2 (Carboxylic Acid)

Physical State

Crystalline Solid (White to off-white)

Solubility

Soluble in DCM, MeOH, DMSO; sparingly
soluble in water.[2][3][4]

Critical Distinction: Do not confuse with 2-(3-Chlorophenyl)-2-methylpropanoic acid (CAS

64798-35-2), where the phenyl ring is attached to the alpha-carbon. The structural difference

drastically alters biological activity and synthetic utility.

Part 3: Synthetic Protocols

The most robust route for scaling this compound is the Malonic Ester Synthesis using diethyl

methylmalonate. This pathway minimizes side reactions common in Friedel-Crafts alkylations

and allows for precise control over the alpha-methyl center.

Method A: Alkylation of Diethyl Methylmalonate (Primary Route)
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Reaction Logic: This protocol utilizes the acidity of the alpha-proton in diethyl methylmalonate (

) to generate a nucleophile that attacks 3-chlorobenzyl chloride. The subsequent hydrolysis and
decarboxylation yield the target acid.

Step-by-Step Protocol:
e Enolate Formation:
o Reagents: Sodium hydride (NaH, 60% dispersion, 1.1 eq), Dry THF or DMF.

o Procedure: Charge a flame-dried 3-neck flask with NaH under nitrogen. Add dry THF (10
mL/g). Cool to 0°C. Dropwise add diethyl methylmalonate (1.0 eq). Stir for 30 min until gas
evolution (

) ceases.

o Insight: Use diethyl methylmalonate instead of diethyl malonate to avoid a difficult second
alkylation step.

o Alkylation:
o Reagents: 3-Chlorobenzyl chloride (1.05 eq), Nal (0.1 eq, catalyst).

o Procedure: Add 3-chlorobenzyl chloride dropwise to the enolate solution at 0°C. Add
catalytic Nal to accelerate the Finkelstein-like displacement. Warm to room temperature
and reflux for 4—6 hours.

o Monitoring: TLC (Hexane/EtOAc 8:1) should show consumption of the benzyl chloride.
e Hydrolysis:
o Reagents: NaOH (aq, 4M, 3.0 eq), Ethanol.

o Procedure: Evaporate THF. Redissolve residue in Ethanol/Water. Add NaOH solution.
Reflux for 2 hours to hydrolyze the diester to the dicarboxylate.

o Decarboxylation:
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o Reagents: HCI (6M).

o Procedure: Acidify the mixture to pH 1 with HCI. Extract with Ethyl Acetate.[5] Evaporate
solvent. Heat the crude dicarboxylic acid neat at 160-180°C for 1 hour.

evolution will be vigorous.

o Purification: Recrystallize from Hexane/Ether to obtain 3-(3-Chlorophenyl)-2-
methylpropionic acid.

Method B: Knoevenagel Condensation (Alternative)

Useful if 3-chlorobenzaldehyde is the starting material.

e Condense 3-chlorobenzaldehyde with methylmalonic acid in pyridine/piperidine.
» Simultaneous decarboxylation yields the alpha-methyl cinnamic acid derivative.
o Catalytic hydrogenation (

, Pd/C) reduces the alkene to the propionic acid.

o Constraint: Chlorine on the ring is susceptible to hydrodehalogenation under vigorous
Pd/C hydrogenation. Mild conditions (PtO2 or Wilkinson's catalyst) are required to retain
the Cl-substituent.

Part 4: Visualization of Synthetic Workflow

1. NaH, THF
2. + Reagent

Diethyl Methylmalonate ’ 1. HCI (Acidify)
w ; A NaOH, EtOH 2. Heat (180°C)
Diester Intermediate Reflux »| Dicarboxylate Salt (-CO2) w| 3-(3-Chlorophenyl)-

"1 2-methylpropionic acid

> (Alkylated)

3-Chlorobenzyl Chloride

Click to download full resolution via product page

Figure 1: Synthetic workflow via the Malonic Ester route, ensuring retention of the meta-chloro

substituent.
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Part 5: Pharmaceutical Applications & Utility[6]
1. Chiral Building Block (Resolution)

The C2 position is a chiral center. The (S)-enantiomer is often the bioactive conformer in
phenylalanine mimics.

e Resolution Protocol: Racemic 66735-00-0 can be resolved using (R)-(+)-

-methylbenzylamine.

e Mechanism: Formation of diastereomeric salts.[6] The less soluble salt crystallizes out,
allowing separation of enantiomers.[6]

e Enzymatic Route: Lipase-catalyzed esterification (e.g., Candida antarctica Lipase B) of the
methyl ester can kinetically resolve the mixture with high enantiomeric excess (ee > 98%).

2. Structural Homology to Bioactive Scaffolds

This compound serves as a lipophilic, non-natural amino acid precursor.

o GABA Analogs: It is the carbon skeleton of Baclofen analogs. Introduction of an amine at C3
(via Curtius rearrangement of a succinate derivative) yields 3-(3-chlorophenyl)-GABA
analogs.

¢ Neprilysin (NEP) Inhibitors: The alpha-methyl-hydrocinnamic moiety is a classic zinc-binding
group linker in metalloprotease inhibitors. The 3-ClI substitution provides metabolic stability
against ring oxidation compared to the unsubstituted phenyl ring.

3. Histone Deacetylase (HDAC) Inhibitors

Research indicates that hydroxamic acid derivatives of 3-aryl-2-methylpropionic acids function
as HDAC inhibitors. The 3-Cl group enhances potency by filling hydrophobic pockets in the
HDAC active site (specifically HDAC1 and HDACS).

Part 6: Safety & Handling (MSDS Summary)

 Signal Word:WARNING

e Hazard Statements:
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o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.
e Handling: Handle in a fume hood. Avoid dust formation.

o Storage: Store at room temperature (15-25°C) in a tightly sealed container. Hygroscopic
potential is low, but moisture protection is recommended to prevent caking.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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